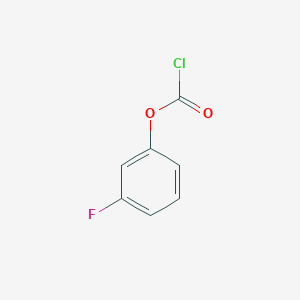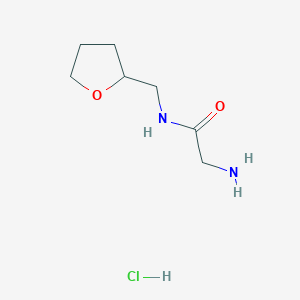
3-Fluorophenyl chloroformate
Overview
Description
3-Fluorophenyl chloroformate is an organic compound with the molecular formula C7H4ClFO2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its reactivity and is commonly used in the preparation of various chemical intermediates.
Mechanism of Action
Mode of Action
3-Fluorophenyl chloroformate, like other chloroformates, is a reactive compound that can participate in nucleophilic substitution reactions. It can react with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonates, respectively . The fluorine atom in the phenyl ring can influence the reactivity of the chloroformate group, potentially enhancing its electrophilicity.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets within a biological system. Its reactivity with amines and alcohols suggests that it could modify proteins or other biomolecules, potentially altering their function . The exact effects would depend on the specific context and the molecules targeted.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles such as amines and alcohols in the environment would likely lead to rapid reaction and potential degradation of the compound . Additionally, factors such as pH and temperature could influence the compound’s reactivity and stability.
Preparation Methods
3-Fluorophenyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with phosgene. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to control the exothermic nature of the reaction.
Industrial production of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
3-Fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example, the reaction with an amine (R-NH2) forms a carbamate (R-NH-CO-O-Ph-F) and hydrochloric acid.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-fluorophenol, carbon dioxide, and hydrochloric acid.
Reaction with Carboxylic Acids: It reacts with carboxylic acids to form mixed anhydrides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include bases like pyridine and triethylamine, and solvents such as dichloromethane and tetrahydrofuran. The major products formed depend on the specific reactants and conditions used.
Scientific Research Applications
3-Fluorophenyl chloroformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the 3-fluorophenyl group into various molecules, which can alter the physical and chemical properties of the resulting compounds.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its reactivity allows for the formation of complex molecules with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties, such as increased thermal stability or altered solubility.
Bioconjugation: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Comparison with Similar Compounds
3-Fluorophenyl chloroformate is similar to other chloroformates, such as methyl chloroformate and benzyl chloroformate. it is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the reactivity and properties of the compound.
Methyl Chloroformate: A simpler chloroformate used in organic synthesis, but lacks the fluorine atom, making it less reactive in certain contexts.
Benzyl Chloroformate: Used for introducing the benzyl protecting group in organic synthesis, but again, lacks the fluorine atom, which can affect its reactivity and stability.
The presence of the fluorine atom in this compound can enhance its reactivity and alter the electronic properties of the phenyl ring, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
(3-fluorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-2-5(9)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEYPDNYJMIKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)

![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)

![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)


![1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate](/img/structure/B1440806.png)


![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)


